molecular formula C20H12N2O4 B5030713 N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide

N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide

Cat. No.: B5030713
M. Wt: 344.3 g/mol
InChI Key: VCDSDZMZMOPOKF-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a nitrophenyl group attached to a fluorene backbone, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide typically involves a multi-step process. One common method starts with the nitration of fluorene to introduce the nitro group. This is followed by the oxidation of fluorene to form 9-oxo-9H-fluorene. The final step involves the reaction of 9-oxo-9H-fluorene with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and

Properties

IUPAC Name

N-(3-nitrophenyl)-9-oxofluorene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-19-16-8-2-1-7-14(16)15-9-4-10-17(18(15)19)20(24)21-12-5-3-6-13(11-12)22(25)26/h1-11H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDSDZMZMOPOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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